1-Fluoro-3-((4-iodophenoxy)methyl)benzene
Overview
Description
1-Fluoro-3-((4-iodophenoxy)methyl)benzene is an organic compound with the molecular formula C13H10FIO. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a phenoxy group attached to a benzene ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene typically involves the reaction of 1-fluoro-3-methylbenzene with 4-iodophenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-Fluoro-3-((4-iodophenoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Fluoro-3-((4-iodophenoxy)methyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the development of radiolabeled probes for imaging studies, due to the presence of the iodine atom which can be easily labeled with radioactive isotopes.
Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong interactions with various biological molecules, influencing their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
1-Fluoro-3-((4-iodophenoxy)methyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-methylbenzene: Lacks the iodine and phenoxy groups, resulting in different chemical reactivity and biological activity.
4-Iodophenol: Contains the iodine atom but lacks the fluorine and phenoxy groups, leading to different applications and properties.
1-Fluoro-4-iodobenzene: Contains both fluorine and iodine atoms but lacks the phenoxy group, resulting in different chemical behavior.
The unique combination of fluorine, iodine, and phenoxy groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZCUCRDMZDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625948 | |
Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649740-30-7 | |
Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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